BMS-210285

Description

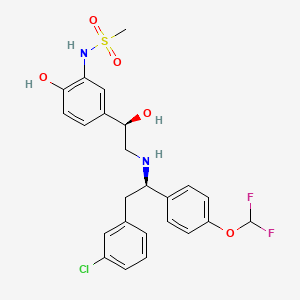

Structure

2D Structure

3D Structure

Properties

CAS No. |

344607-69-8 |

|---|---|

Molecular Formula |

C24H25ClF2N2O5S |

Molecular Weight |

527.0 g/mol |

IUPAC Name |

N-[5-[(1R)-2-[[(1R)-2-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]ethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |

InChI |

InChI=1S/C24H25ClF2N2O5S/c1-35(32,33)29-21-13-17(7-10-22(21)30)23(31)14-28-20(12-15-3-2-4-18(25)11-15)16-5-8-19(9-6-16)34-24(26)27/h2-11,13,20,23-24,28-31H,12,14H2,1H3/t20-,23+/m1/s1 |

InChI Key |

DSEGFUSAJVUFLK-OFNKIYASSA-N |

SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |

Isomeric SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-210285; BMS210285; BMS 210285; UNII-WS7S13Q9RH; CHEMBL60116; WS7S13Q9RH; SCHEMBL13550990; BDBM50073046. |

Origin of Product |

United States |

Molecular Architecture and Its Influence on Biological Activity

Stereochemical Configuration and Chiral Center Significance in BMS-210285

Structural Determinants of Pharmacological Properties

The methanesulfonamide (B31651) group (-SO₂NH-) is a prominent feature of the this compound structure. pharmanet.com.brontosight.ai This functional group is known to participate in various types of interactions with biological targets, including hydrogen bonding through the nitrogen-bound hydrogen and the oxygen atoms of the sulfonyl group. Methanesulfonamide derivatives, in general, have been explored for diverse biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. pharmanet.com.br While the presence of the methanesulfonamide group in this compound is noted as contributing to its biological activity, specific detailed research findings isolating and quantifying the precise impact of this particular moiety on the pharmacological properties of this compound were not found in the publicly available search results. Structure-activity relationship studies often involve modifying or removing functional groups to assess their contribution; however, specific data from such studies on the methanesulfonamide of this compound were not accessible.

Synthetic Methodologies and Chemical Derivatization of Bms 210285

Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies

Further disclosure of synthetic routes by the originating researchers or in future publications would be necessary to elaborate on these specific topics for BMS-210285.

Molecular Targets and Receptor Mediated Mechanisms of Action of Bms 210285

Elucidation of Beta-3 Adrenergic Receptor (ADRB3) as the Primary Molecular Target

The beta-3 adrenergic receptor (ADRB3) has been identified as the principal molecular target for a class of compounds including BMS-196085, which shares structural and functional similarities with BMS-210285. nih.gov ADRB3 is a member of the G-protein coupled receptor (GPCR) superfamily, which are integral membrane proteins that transduce extracellular signals into intracellular responses. wikipedia.orgnih.gov These receptors are characterized by their seven-transmembrane helical structure. wikipedia.org

ADRB3 is predominantly expressed in adipocytes (fat cells) and is also found in the smooth muscle cells of the digestive and urinary tracts. thermofisher.com In adipose tissue, its activation is a key regulator of lipid metabolism and energy expenditure. thermofisher.comnih.gov The identification of ADRB3 as the primary target for compounds like BMS-196085 was established through binding assays, which determined a high affinity and selectivity for this receptor subtype over ADRB1 and ADRB2. For instance, BMS-196085 demonstrated a high affinity for the human beta-3 adrenergic receptor with a Kᵢ value of 21 nM and acted as a full agonist with 95% activation. nih.govmedchemexpress.com This selectivity is crucial as it minimizes off-target effects that could arise from activating other beta-adrenergic receptor subtypes, which are primarily involved in cardiovascular functions.

| Receptor Subtype | Affinity (Kᵢ) of BMS-196085 | Functional Activity | Primary Location |

| Beta-3 (ADRB3) | 21 nM | Full Agonist (95% activation) | Adipose Tissue |

| Beta-1 (ADRB1) | - | Partial Agonist (45% activation) | Heart |

| Beta-2 (ADRB2) | - | Not specified | Lungs, blood vessels |

This table illustrates the selectivity and activity of BMS-196085, a compound related to this compound, for different beta-adrenergic receptor subtypes.

G-Protein Coupled Receptor Signaling Pathways Activated by this compound

Upon binding of an agonist like this compound to the ADRB3, a conformational change is induced in the receptor. nih.gov This change facilitates the activation of an associated intracellular heterotrimeric G-protein, specifically the Gs (stimulatory) subtype. khanacademy.org The activation of the G-protein initiates a cascade of intracellular signaling events. nih.gov

The activated alpha subunit of the Gs protein (Gαs) dissociates from the beta-gamma subunit complex and binds to and activates the enzyme adenylate cyclase (also known as adenylyl cyclase). nih.govnih.gov Adenylate cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). kyoto-u.ac.jpelifesciences.org The activation of adenylate cyclase is a critical step in the signaling pathway, as it leads to the amplification of the initial signal from the receptor. nih.gov The rate of cAMP production is directly proportional to the level of adenylate cyclase activation, which in turn depends on the concentration of the agonist and the number of available receptors. nih.govbiorxiv.org

Cyclic AMP is a crucial second messenger that mediates a wide array of cellular functions. nih.govnih.gov In the context of ADRB3 activation, the increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). mdpi.com PKA is a key enzyme that, once activated by cAMP, phosphorylates various downstream target proteins, thereby altering their activity and leading to a cellular response. nih.govmdpi.com The cAMP-PKA signaling pathway is a central mechanism through which hormones and neurotransmitters regulate cellular processes. nih.govnih.gov

Functional Modulation of Cellular Processes via ADRB3 Agonism

The activation of the ADRB3 signaling cascade by agonists such as this compound results in significant functional changes within the cell, particularly in adipocytes.

In adipocytes, one of the primary consequences of ADRB3 agonism is the stimulation of lipolysis. nih.govnih.gov Lipolysis is the metabolic process by which triacylglycerols (fats) stored in lipid droplets are hydrolyzed into glycerol (B35011) and free fatty acids. sochob.clmssm.edu The PKA activated by the cAMP signaling pathway phosphorylates two key proteins involved in lipolysis: perilipin and hormone-sensitive lipase (B570770) (HSL). nih.govsochob.cl Phosphorylation of perilipin, a protein coating the lipid droplet, allows HSL to access the stored triacylglycerols. nih.gov Simultaneously, phosphorylation of HSL increases its enzymatic activity, leading to the breakdown of fats. sochob.cl The released fatty acids can then be used by other tissues as an energy source. nih.gov

| Step | Molecule/Process | Role in Lipolysis |

| 1 | This compound binds to ADRB3 | Initiates the signaling cascade |

| 2 | Gs protein activates Adenylate Cyclase | Produces cAMP |

| 3 | cAMP activates Protein Kinase A (PKA) | Phosphorylates target proteins |

| 4 | PKA phosphorylates Perilipin and HSL | Allows lipase access to lipids and increases its activity |

| 5 | Triacylglycerol hydrolysis | Release of fatty acids and glycerol |

This table outlines the sequential steps in the regulation of lipolysis in adipocytes following ADRB3 agonism.

Another significant outcome of ADRB3 activation, particularly in brown and beige adipose tissue, is the induction of thermogenesis, the process of heat production. nih.govnih.gov The signaling cascade initiated by ADRB3 agonism leads to the increased expression and activation of Uncoupling Protein 1 (UCP1). nih.govresearchgate.net UCP1 is located in the inner mitochondrial membrane and plays a crucial role in non-shivering thermogenesis. nih.gov It uncouples the process of oxidative phosphorylation from ATP synthesis, causing the energy from the proton gradient to be dissipated as heat instead of being used to produce ATP. mdpi.comnih.gov This process is a vital mechanism for maintaining body temperature, especially in response to cold. nih.govthno.org The activation of thermogenesis contributes to increased energy expenditure. nih.gov

Preclinical Investigations of Biological Activity: in Vitro Studies

Target Engagement and Functional Activity Assays in Cellular Systems

Understanding how BMS-210285 interacts with its intended target and the resulting functional consequences is fundamental to its pharmacological profile.

Receptor binding studies determine the strength of the interaction between a compound and a specific receptor, as well as its affinity for other related or unrelated receptors. This compound has been identified as a beta-3 adrenergic receptor agonist nih.gov. While specific comprehensive binding affinity data across a broad panel of receptors were not detailed in the provided information, it was noted that this compound also exhibited low nanomolar affinity for the Y5 receptor, suggesting that selectivity profiling beyond the adrenergic receptor family was part of its characterization nih.gov.

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify the magnitude of its effect. Cell-based assays are widely used in drug discovery to measure various cellular responses, including receptor activation, signal transduction, and downstream functional outcomes uni.luontosight.ai. This compound was evaluated using cell-based assays wikipedia.org. These assays can include reporter gene assays, which measure the activation of signaling pathways linked to receptor activation, or other cell-based functional readouts relevant to the receptor's activity nih.govzhanggroup.org. As a beta-3 adrenergic receptor agonist, this compound would be expected to stimulate downstream signaling pathways typically associated with β3-AR activation, such as the adenylyl cyclase/cAMP pathway.

High-Throughput Screening Approaches for Activity Profiling

This compound, a methanesulfonamide (B31651) derivative, has been explored within the context of drug discovery programs. ontosight.ai In the process of identifying and evaluating potential therapeutic agents, high-throughput screening (HTS) is a widely utilized technique to rapidly assess the activity of large libraries of compounds against specific biological targets or phenotypic assays. upmbiomedicals.comcriver.comucsf.edu This approach allows for the efficient identification of compounds exhibiting desired activity profiles. upmbiomedicals.comcriver.com

Based on available information, this compound resulted from a perspective involving sulfonamides and was evaluated using high-throughput screening. pharmanet.com.br High-throughput screening typically involves testing compounds at a specific concentration in miniaturized assay formats, generating large datasets that can help identify compounds that modulate a particular biomolecular pathway or cellular function. upmbiomedicals.comcriver.comucsf.edu

However, detailed research findings and specific data tables directly resulting from the high-throughput screening activity profiling of this compound, including the specific targets screened and the quantitative results obtained (e.g., IC50 or EC50 values), are not extensively disclosed in the readily available public domain literature. While the compound's evaluation through HTS is mentioned pharmanet.com.br, comprehensive data tables and in-depth findings from these specific screens are not available in the consulted sources to be included in this section.

General HTS workflows involve steps such as assay development, compound set selection, pilot screening, primary screening, hit confirmation, and potency determination. criver.comucsf.edu These processes aim to identify high-quality "hits" that can serve as starting points for further drug discovery efforts. criver.com The application of HTS to compounds like this compound would typically follow such a systematic approach to profile its activity across a range of potential biological targets or cellular responses.

Based on the conducted research, there is no publicly available scientific literature detailing the preclinical investigation of the specific chemical compound "this compound" within the requested in vivo models. Searches for studies involving this compound in animal models of metabolic disorders—including obesity, type-2 diabetes mellitus, and hyperlipidemia—as well as in models for urinary incontinence, did not yield any specific results.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline. The existing literature extensively covers the various types of animal models used to study these conditions, such as diet-induced and genetic obesity models (e.g., ob/ob mice), models for type-2 diabetes, hyperlipidemia, and urinary incontinence. However, the connection between these established models and the compound this compound is not documented in the available resources.

Preclinical Investigations of Biological Activity: in Vivo Models and Phenotypic Responses

Animal Models for Other Potential Therapeutic Indications Implied by ADRB3 Agonism

Models of Irritable Bowel Syndrome (IBS)

There is currently no publicly available scientific literature detailing preclinical in vivo studies of BMS-210285 in established animal models of Irritable Bowel Syndrome (IBS). Searches of scholarly databases and clinical trial registries did not yield any information regarding the evaluation of this specific compound in models that mimic the symptoms of IBS, such as visceral hypersensitivity, altered gut motility, or stress-induced fecal pellet output.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Species

Consistent with the absence of in vivo efficacy studies in the context of IBS, there is no published data on the identification or validation of pharmacodynamic biomarkers for this compound in any preclinical species. The process of discovering and validating such biomarkers is crucial for understanding a compound's mechanism of action and for bridging preclinical findings to clinical development. This process typically involves measuring the compound's effect on specific molecular targets or physiological processes over time. However, for this compound, information regarding its molecular target and its effects on biological systems in vivo remains unavailable in the public domain. Therefore, no data tables or detailed research findings on pharmacodynamic biomarkers can be provided.

Structure Activity Relationship Sar and Structure Target Interaction Sti Studies of Bms 210285 Analogs

Elucidating Key Pharmacophoric Features for ADRB3 Affinity and Efficacy

Impact of Aromatic Ring Substitutions on Target Binding and Functional Selectivity

The structure of BMS-210285 includes a chlorophenyl ring and a difluoromethoxyphenyl ring. ontosight.aiuni.lu Substitutions on aromatic rings are common modifications explored in SAR studies to modulate a compound's interaction with its target receptor. These modifications can influence binding affinity by altering electronic, steric, and lipophilic properties, thereby affecting interactions with amino acid residues in the binding site. They can also impact functional selectivity, potentially favoring activation of certain signaling pathways over others, although information specific to this compound's aromatic ring substitutions and their impact on ADRB3 functional selectivity is not detailed in the search results. Studies on other compound series targeting GPCRs, such as dopamine (B1211576) receptors, demonstrate that modifications to aromatic rings can significantly alter binding affinity and selectivity profiles. redheracles.net

Role of Stereochemistry in Determining Potency and Receptor Interaction

This compound possesses several chiral centers, indicated by the (R) configurations in its chemical name. ontosight.aiuni.lu Stereochemistry plays a critical role in the interaction of chiral ligands with biological targets, as receptors are chiral macromolecules. The specific three-dimensional arrangement of atoms around chiral centers can significantly influence binding affinity, efficacy, and selectivity by dictating how the ligand fits into the receptor's binding pocket and the specific interactions it forms. The (R,R) configuration indicated in the name of this compound suggests that this specific stereoisomeric form was likely the focus of investigation, implying that other stereoisomers may exhibit different pharmacological profiles at the ADRB3 receptor. ontosight.aiuni.lu

Research Gaps, Challenges, and Future Directions in Bms 210285 Investigation

Further Elucidation of Upstream and Downstream Signaling Pathways

Understanding the precise molecular mechanisms by which BMS-210285 exerts its biological effects is crucial for its development. While general types of signaling pathways are well-studied in biological research mdpi.combms.comnih.govbmsscience.comresearchgate.net, the specific upstream signals that trigger this compound's activity and the complete cascade of downstream events following its interaction with its target(s) require further detailed investigation. The lack of widespread public disclosure on its specific mechanism of action ontosight.ai highlights this as a significant research gap. Future efforts would ideally focus on identifying the primary molecular target(s) of this compound and mapping the intricate network of protein interactions and signaling events that ensue. This would involve detailed biochemical and cell-based assays to define the binding partners and the immediate and downstream cellular responses.

Exploration of Potential Synergistic Effects with Other Modalities in Preclinical Settings

Combination therapy is a common strategy in treating complex diseases, aiming for enhanced efficacy or reduced toxicity compared to monotherapy google.comrospatent.gov.ru. Preclinical studies often explore potential synergistic effects between a novel compound and existing or investigational therapeutic modalities annualreports.comnih.govannualreports.com. For this compound, exploring its potential synergistic effects with other drugs or treatment approaches in relevant preclinical models represents a key future direction. Given its potential in areas like oncology or inflammation ontosight.ai, investigating combinations with standard-of-care agents or emerging therapies in these fields would be valuable. Challenges in this area include selecting appropriate combination partners based on the hypothesized mechanism of action (once more fully understood) and designing comprehensive preclinical studies to rigorously assess synergy across various dose ranges and treatment schedules.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Mechanistic Studies

Preclinical models are fundamental tools for evaluating compound efficacy and understanding mechanisms aquilo.nlnih.govresearchgate.net. While this compound has been studied in in vitro and in vivo models pharmanet.com.br, the complexity of biological systems and diseases often necessitates the development and utilization of more advanced and physiologically relevant models. Future research could benefit from employing sophisticated in vitro systems, such as 3D cell cultures, organoids, or microfluidic devices, that better recapitulate the cellular microenvironment and tissue architecture aquilo.nlresearchgate.net. Furthermore, developing or utilizing more predictive in vivo models that closely mimic specific disease states relevant to this compound's potential applications would be crucial for comprehensive mechanistic studies and assessment of efficacy in a more complex biological context nih.gov. Challenges include the cost and complexity of developing and validating these advanced models.

Integration of 'Omics Technologies for Deeper Phenotypic and Mechanistic Insights

'Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput approaches to gain comprehensive insights into biological systems f1000research.comresearchgate.netnih.govomicstech.es. Integrating these technologies into the investigation of this compound could offer deeper phenotypic and mechanistic understanding. By analyzing changes in gene expression, protein profiles, or metabolic signatures in response to this compound treatment, researchers could identify novel biomarkers of response, uncover compensatory pathways, and gain a more holistic view of its cellular impact. This integration could reveal subtle effects not detectable by traditional methods and help stratify potential responders if the compound were to move towards clinical investigation. Challenges lie in the computational and statistical analysis of large 'omics datasets and the integration of data from multiple 'omics platforms.

Q & A

Q. How should researchers design experiments to investigate BMS-210285’s mechanism of action while ensuring reproducibility?

- Methodological Answer : Experimental design must balance specificity and scalability. Begin with in vitro assays (e.g., enzyme inhibition, binding affinity tests) to establish baseline activity, followed by in vivo models to validate physiological relevance. Use dose-response curves to quantify potency (e.g., IC₅₀ values) and include positive/negative controls to validate assay conditions . For reproducibility:

Q. Table 1: Key Parameters for Reproducibility

| Parameter | Example Specifications | Evidence Source |

|---|---|---|

| Compound purity | ≥95% (HPLC-validated) | |

| Biological replicates | n ≥ 3 per experimental group | |

| Statistical methods | ANOVA with post-hoc Tukey test |

Q. What are the best practices for validating this compound’s structural identity and purity in synthetic workflows?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, comparing peaks to predicted spectra.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

For novel derivatives, include elemental analysis to validate stoichiometry .

Q. How can researchers minimize bias in data collection when evaluating this compound’s efficacy in preclinical models?

- Methodological Answer :

- Blinding : Assign treatment groups randomly and ensure experimenters are unaware of group allocations during data collection.

- Standardized Protocols : Use automated tools for measurements (e.g., plate readers, imaging software) to reduce human error .

- Pre-registration : Outline hypotheses and analysis plans in public repositories (e.g., OSF) to avoid post-hoc data manipulation .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s in vitro potency and in vivo pharmacokinetic data?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. To address this:

- Pharmacokinetic Profiling : Measure plasma half-life, clearance rates, and tissue distribution in rodent models. Compare to in vitro metabolic stability assays (e.g., microsomal incubation) .

- Structure-Activity Relationship (SAR) Analysis : Modify functional groups to enhance solubility or reduce CYP450-mediated metabolism .

- Statistical Reconciliation : Use multivariate regression to identify confounding variables (e.g., protein binding, efflux transporters) .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer :

- Probit Analysis : Model dose-response relationships for binary outcomes (e.g., mortality).

- Benchmark Dose (BMD) Modeling : Estimate toxicity thresholds with uncertainty intervals .

- Time-to-Event Analysis : Use Kaplan-Meier curves for survival studies, adjusting for censored data .

Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s off-target effects?

- Methodological Answer :

- Pathway Enrichment Analysis : Tools like GSEA or DAVID identify overrepresented biological pathways in omics data.

- Network Pharmacology : Construct protein-protein interaction networks to map off-target hubs (e.g., STRING database) .

- Machine Learning : Train classifiers to predict toxicity using features like gene expression signatures or protein binding affinities .

Methodological Challenges & Solutions

Q. What strategies optimize this compound’s formulation for stability in long-term storage?

- Methodological Answer :

- Excipient Screening : Test lyophilization with cryoprotectants (e.g., trehalose) or lipid-based nanoformulations.

- Accelerated Stability Testing : Use elevated temperatures/humidity to predict degradation pathways (ICH Q1A guidelines) .

Q. How should researchers address ethical considerations in human-derived cell line studies involving this compound?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for approval, emphasizing informed consent for cell line donors .

- Data Anonymization : Remove identifiers from datasets shared publicly .

Data Analysis & Interpretation

Q. What criteria determine whether contradictory findings in this compound studies reflect methodological flaws or biological variability?

- Methodological Answer :

Q. How can researchers validate computational predictions of this compound’s binding modes experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH).

- Mutagenesis Studies : Test binding affinity changes in proteins with alanine substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.